2-Methoxy-4,6-dinitrophenol

Descripción general

Descripción

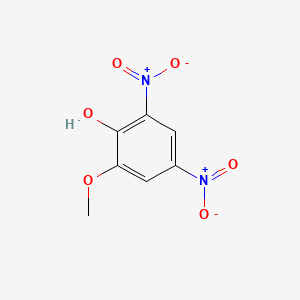

2-Methoxy-4,6-dinitrophenol is an organic compound with the molecular formula C7H6N2O6. It is a derivative of phenol, characterized by the presence of two nitro groups and a methoxy group attached to the benzene ring. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Methoxy-4,6-dinitrophenol can be synthesized through nitration of 2-methoxyphenol (guaiacol) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The nitration process is carefully monitored, and the reaction conditions are optimized to maximize the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxy-4,6-dinitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed:

Nucleophilic Aromatic Substitution: Substituted phenols or ethers.

Reduction: 2-Methoxy-4,6-diaminophenol.

Oxidation: 2-Methoxy-4,6-dinitrobenzoic acid.

Aplicaciones Científicas De Investigación

Chemistry

MDNP serves as a reagent in organic synthesis, particularly in the development of more complex molecules. Its utility in reactions such as electrophilic aromatic substitution makes it valuable for chemists seeking to modify aromatic compounds for various applications.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a starting material for synthesizing complex organic molecules. |

| Reagent Development | Employed in developing new reagents for chemical reactions. |

Biochemical Analysis

Research indicates that dinitrophenols interact with various biomolecules, influencing enzyme activity and cellular processes. MDNP's biochemical properties are studied for potential antimicrobial effects and its role in metabolic pathways.

- Cellular Effects : Similar compounds have shown significant effects on cellular metabolism and energy production.

- Molecular Mechanism : MDNP may affect gene expression and enzyme activity through binding interactions.

Medicine

MDNP is being investigated for its potential therapeutic applications, particularly as a mitochondrial uncoupler. Studies suggest that it may play a role in treating metabolic disorders by enhancing mitochondrial function and reducing oxidative stress.

| Medical Application | Description |

|---|---|

| Metabolic Disorders | Potential use in treating obesity and metabolic syndrome by modulating energy expenditure. |

| Neurodegenerative Diseases | Investigated for effects on neurotrophic factors that may benefit conditions like Alzheimer's and Parkinson's disease. |

Industrial Applications

In the industrial sector, MDNP is utilized in producing dyes, pigments, and other chemicals. Its properties make it suitable for applications requiring stable colorants or reactive intermediates.

| Industry Application | Description |

|---|---|

| Dye Production | Used in synthesizing colorants for textiles and other materials. |

| Chemical Manufacturing | Acts as an intermediate in producing various industrial chemicals. |

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that MDNP exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic candidate .

- Metabolic Effects : Research on similar dinitrophenols indicated that low doses could enhance lifespan in animal models by improving mitochondrial function .

- Electrochemical Sensors : Recent advancements have utilized MDNP in developing electrochemical sensors for detecting environmental pollutants due to its electroactive nature .

Mecanismo De Acción

The mechanism of action of 2-Methoxy-4,6-dinitrophenol involves its interaction with cellular components. The compound is known to uncouple oxidative phosphorylation by disrupting the proton gradient across the mitochondrial membrane. This leads to a decrease in ATP production and an increase in metabolic rate. The nitro groups play a crucial role in this process by facilitating the transfer of electrons and protons .

Comparación Con Compuestos Similares

2-Methyl-4,6-dinitrophenol: Similar in structure but with a methyl group instead of a methoxy group.

4,6-Dinitro-2-methylphenol: Another derivative with similar nitro groups but different substituents.

3,5-Dinitro-2-hydroxytoluene: A compound with similar nitro groups but different positioning on the benzene ring.

Uniqueness: 2-Methoxy-4,6-dinitrophenol is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .

Actividad Biológica

2-Methoxy-4,6-dinitrophenol (MDNP) is a compound that has garnered attention for its distinct biological activities, particularly in the context of mitochondrial function and neuroprotection. This article explores the biological activity of MDNP, drawing from diverse sources to provide a comprehensive overview of its effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- CAS Number : 4097-63-6

- Structure : MDNP features a methoxy group and two nitro groups attached to a phenolic ring, which influences its reactivity and biological interactions.

Mitochondrial Uncoupling

MDNP is known to act as a mitochondrial uncoupler, which disrupts the normal coupling between electron transport and ATP synthesis. This process leads to increased energy expenditure as heat rather than stored chemical energy. The implications of this uncoupling are significant:

- Increased Basal Metabolic Rate : Studies have shown that compounds like MDNP can elevate metabolic rates, which may have applications in obesity management .

- Potential Toxicity : While low concentrations may confer benefits, high doses can lead to severe side effects, including hyperthermia and organ failure due to excessive uncoupling .

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of MDNP at lower concentrations:

- Protection Against Oxidative Stress : MDNP has been shown to reduce reactive oxygen species (ROS) formation, thereby protecting neurons from oxidative damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Neurite Outgrowth Stimulation : In vitro studies indicate that MDNP can stimulate neurite outgrowth and neuronal differentiation, suggesting its potential role in regenerative medicine .

Case Studies

- Animal Models of Neurodegeneration :

- Ischemia-Reperfusion Injury :

Therapeutic Potential

The therapeutic applications of MDNP are being explored across various fields:

- Obesity and Metabolic Disorders : Recent studies suggest that with precise dosing, MDNP may offer benefits for treating metabolic diseases such as Type 2 diabetes through improved insulin sensitivity and lipid metabolism .

- Neurodegenerative Diseases : The ability of MDNP to inhibit amyloid-beta oligomer formation positions it as a candidate for Alzheimer's disease treatment .

Safety and Toxicology

Despite its potential benefits, MDNP poses significant safety concerns:

- Toxicological Profile : High doses lead to serious adverse effects including hyperpyrexia, rhabdomyolysis, and multi-organ failure. Historical use in humans has been limited due to these risks .

- Regulatory Status : The FDA previously banned the use of dinitrophenols for weight loss due to safety concerns; however, ongoing research aims to develop safer derivatives or delivery mechanisms that mitigate these risks while retaining therapeutic efficacy .

Propiedades

IUPAC Name |

2-methoxy-4,6-dinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASODNZCPFZQUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193974 | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-63-6 | |

| Record name | 4,6-Dinitroguaiacol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004097636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dinitro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.